2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 290.24 g/mol. This compound is notable for its structural features, which include a tetrahydrofuran moiety and a trifluoroethyl group, both of which contribute to its chemical properties and biological activities.
The compound is classified as a derivative of isonicotinamide, characterized by the presence of a tetrahydrofuran ether and a trifluoroethyl substituent. It is cataloged under the CAS number 2034312-63-3, indicating its unique identity in chemical databases . This compound is primarily utilized in research settings, particularly in studies investigating its pharmacological properties.
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide typically involves several steps that integrate various organic synthesis techniques. One common approach includes:
These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.
The molecular structure of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide can be represented by the following canonical SMILES notation: C1COCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F.
Key structural features include:
The InChI key for this compound is ZSKOHIQOFUYBJJ-UHFFFAOYSA-N, which serves as a unique identifier for computational chemistry applications .
The primary chemical reactions involving 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide include:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is largely hypothesized based on its structural attributes. It may interact with specific biological targets through:
These interactions are essential in determining the pharmacodynamics of the compound.
Key physical properties include:
Chemical properties:
Data regarding boiling point, melting point, and density remain unavailable but are critical for practical applications in laboratory settings .
The compound has potential applications in various scientific fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5